molecular formula C8H14O5 B12978249 (5R,6R)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-one

(5R,6R)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-one

Cat. No.: B12978249
M. Wt: 190.19 g/mol
InChI Key: JGTHYIWENNOLMX-HTQZYQBOSA-N
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Description

(5R,6R)-5,6-Dimethoxy-5,6-dimethyl-1,4-dioxan-2-one is an organic compound characterized by its unique dioxane ring structure. This compound is notable for its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. Its structure features two methoxy groups and two methyl groups attached to a dioxane ring, which imparts specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6R)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of dimethyl ketone with methanol in the presence of an acid catalyst to form the dioxane ring. The reaction conditions often require precise temperature control and the use of solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through distillation or crystallization to obtain the compound in its pure form. The scalability of the synthesis is crucial for its application in large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

(5R,6R)-5,6-Dimethoxy-5,6-dimethyl-1,4-dioxan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or sodium hydride in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield dimethyl ketone derivatives, while reduction could produce dimethyl alcohol derivatives.

Scientific Research Applications

(5R,6R)-5,6-Dimethoxy-5,6-dimethyl-1,4-dioxan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of polymers and other materials due to its unique structural properties.

Mechanism of Action

The mechanism by which (5R,6R)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-one exerts its effects involves interactions with specific molecular targets. The compound’s methoxy and methyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity to enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethoxy-1-indanone: Shares the methoxy groups but differs in the core structure.

    3,6-Dimethyl-1,4-dioxane-2,5-dione: Similar dioxane ring but with different substituents.

    Dimethyl (2R,3R,5R,6R)-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate: Contains additional carboxylate groups.

Uniqueness

(5R,6R)-5,6-Dimethoxy-5,6-dimethyl-1,4-dioxan-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.

This detailed overview highlights the significance of this compound in various scientific and industrial fields, emphasizing its preparation, reactivity, and applications

Properties

Molecular Formula

C8H14O5

Molecular Weight

190.19 g/mol

IUPAC Name

(5R,6R)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-one

InChI

InChI=1S/C8H14O5/c1-7(10-3)8(2,11-4)13-6(9)5-12-7/h5H2,1-4H3/t7-,8-/m1/s1

InChI Key

JGTHYIWENNOLMX-HTQZYQBOSA-N

Isomeric SMILES

C[C@@]1([C@](OC(=O)CO1)(C)OC)OC

Canonical SMILES

CC1(C(OC(=O)CO1)(C)OC)OC

Origin of Product

United States

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